molecular formula C12H18 B168765 2-(tert-Butyl)-5-(propan-2-ylidene)cyclopenta-1,3-diene CAS No. 132380-73-5

2-(tert-Butyl)-5-(propan-2-ylidene)cyclopenta-1,3-diene

Cat. No. B168765
Key on ui cas rn: 132380-73-5
M. Wt: 162.27 g/mol
InChI Key: FFEXBNSBUHRMOY-UHFFFAOYSA-N
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Patent
US07449533B2

Procedure details

To a mixed solution of 1.40 g (11 mmol) of tert-butylcyclopentadiene, 8.4 ml (114 mmol) of acetone and 20 ml of methanol, 9.5 ml (114 mmol) of pyrrolidine was added with ice cooling, followed by stirring at room temperature for one night. To the reaction solution, 50 ml of water, 100 ml of ether and 3 ml of acetic acid were added with ice cooling. The separated organic phase was washed with water and dried over anhydrous sodium sulfate. After the solvent was distilled off, the residue was subjected to column chromatography (silica gel, developing solvent: hexane) to obtain 1.62 g of a yellow liquid (yield: 88%)
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH2:9][CH:8]=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[CH3:10][C:11]([CH3:13])=O.CO.N1CCCC1>C(O)(=O)C.CCOCC.O>[C:1]([C:5]1[CH:9]=[CH:8][C:7](=[C:11]([CH3:13])[CH3:10])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=CC1
Name
Quantity
8.4 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Name
Quantity
9.5 mL
Type
reactant
Smiles
N1CCCC1
Step Two
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for one night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The separated organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
After the solvent was distilled off

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=CC(C1)=C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.62 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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